molecular formula C10H13N3O B2778085 (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 847926-38-9

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2778085
CAS No.: 847926-38-9
M. Wt: 191.234
InChI Key: XUXYYNCANORAOF-ZETCQYMHSA-N
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Description

Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is not known, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .


Synthesis Analysis

The synthesis of benzodiazepines involves the reaction of an amino acid with a benzene derivative. The process can be complex and requires precise control over the reaction conditions .


Molecular Structure Analysis

Benzodiazepines have a common core structure which includes a benzene ring and a diazepine ring. The different benzodiazepine drugs have different side chains attached to this core structure .


Chemical Reactions Analysis

Benzodiazepines can undergo a variety of chemical reactions, including oxidation and reduction. The exact reactions depend on the specific compound and the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines depend on their specific chemical structure. Some general properties include being white crystalline powders with a bitter taste. They are lipid-soluble and are widely distributed in the body .

Scientific Research Applications

  • Cancer Research and Therapeutic Applications :

    • Cathepsin B Inhibition and Cytotoxicity : The synthesis of palladacycles, which include derivatives of benzo[e][1,4]diazepin-2(3H)-one, has shown promising results in inhibiting cathepsin B, an enzyme implicated in cancer-related events. These compounds exhibited significant cytotoxicity against A2780/S cancer cells (Spencer et al., 2009).
    • Synthesis and Anticancer Activity : A series of derivatives involving benzo[b][1,4]diazepin-1-yl showed notable in vitro antimicrobial and anticancer activities. For instance, certain derivatives were more effective than 5-fluorouracil against HCT 116 cancer cell lines (Verma et al., 2015).
  • Pharmacological Applications :

    • Neurotropic Activities : Synthesized N-alkyl-1,5-benzodiazepine-2-ones, which are structurally similar to the compound , showed significant antihypoxic, tranquilizing, and anticonvulsant activities in vivo (Gaponov et al., 2016).
    • Benzodiazepine Derivatives for Drug Synthesis : Research into the synthesis of various benzodiazepine derivatives, closely related to benzo[b][1,4]diazepin-2(3H)-one, has revealed their broad spectrum of biological activities, including potential applications as anxiolytics, antiarrhythmics, and vasopressin antagonists (Shaabani et al., 2009).
  • Chemical Synthesis and Structural Studies :

    • Efficient Synthesis Methods : Novel synthesis methods for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, related to the compound of interest, have been developed, offering alternative methods for creating benzodiazepine derivatives (Shaabani et al., 2009).
    • Regioselective Syntheses : Research into the synthesis of related compounds, like 3-hydroxy-4-aryl-3,4,5-trihydro-2H-benzo[b][1,4]diazepin-2(1H)-ones, has provided insights into regioselective processes and the impact of substituents on these reactions (Mamedov et al., 2020).

Mechanism of Action

Benzodiazepines work by increasing the efficiency of a natural brain chemical, GABA, to decrease the excitability of neurons. This reduces the communication between neurons and, therefore, has a calming effect on many of the functions of the brain .

Safety and Hazards

Benzodiazepines can be habit-forming and should be used with caution. Side effects can include drowsiness, confusion, dizziness, blurred vision, weakness, and unsteadiness .

Future Directions

Research into benzodiazepines continues, with a focus on developing compounds with improved therapeutic profiles. This includes efforts to minimize side effects and reduce the potential for misuse .

Properties

IUPAC Name

(3S)-3-amino-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13-9-5-3-2-4-8(9)12-6-7(11)10(13)14/h2-5,7,12H,6,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXYYNCANORAOF-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NCC(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2NC[C@@H](C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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